![molecular formula C12H16ClNO2 B1424879 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide CAS No. 1226036-22-1](/img/structure/B1424879.png)

2-chloro-N-[(3-propoxyphenyl)methyl]acetamide

Overview

Description

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. The chloroacetamide group is known for its antimicrobial properties, and when attached to a phenyl ring, it can exhibit significant activity against both Gram-positive and Gram-negative bacteria . This makes it a candidate for developing new antibiotics or disinfectants.

Antifungal Agents

In the search for new antifungal agents, analogs of this compound have been synthesized and tested against various fungal strains. These studies aim to find potent inhibitors of fungi like Candida, which can lead to serious infections, especially in immunocompromised individuals .

Anti-Cancer Activity

The structure of 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide allows for the creation of derivatives that have been screened for anti-cancer activity. These compounds have shown promise against several cancer cell lines, including breast, cervical, and lung adenocarcinoma, making them interesting leads for further cancer research .

Analgesic Properties

Research has indicated that certain analogs of this compound maintain an analgesic profile similar to acetaminophen (APAP), but with reduced hepatotoxicity. This suggests potential applications in pain management, with a focus on minimizing side effects associated with long-term use of pain relievers .

Pharmacokinetic Modulation

Derivatives of 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide have been developed with the aim of modulating pharmacokinetic profiles. This research is crucial for improving the efficacy and safety of drugs by optimizing their absorption, distribution, metabolism, and excretion in the body .

Chemical Synthesis and Drug Design

The compound serves as a building block in the synthesis of various pharmaceuticals. Its reactivity and structural features make it a valuable intermediate in medicinal chemistry, aiding in the design of new drugs with tailored properties for specific therapeutic needs .

Antioxidant Screening

Phenoxy acetamide derivatives, including those related to 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide, have been evaluated for their antioxidant properties. Antioxidants play a crucial role in protecting the body from oxidative stress, which is implicated in numerous diseases .

Antibacterial and Antibiofilm Activities

Studies have also explored the antibacterial and antibiofilm activities of chloroacetamide derivatives. These compounds can disrupt biofilm formation, which is a defense mechanism of bacteria that makes them resistant to conventional antibiotics .

properties

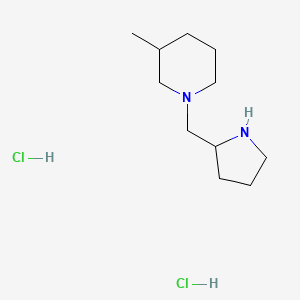

IUPAC Name |

2-chloro-N-[(3-propoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-2-6-16-11-5-3-4-10(7-11)9-14-12(15)8-13/h3-5,7H,2,6,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRQHNKSBMHHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3-propoxyphenyl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

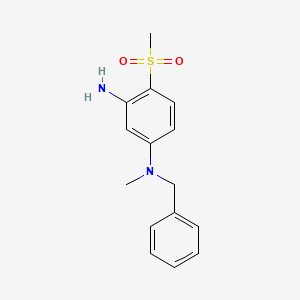

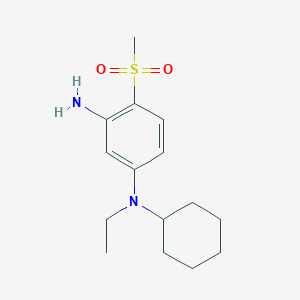

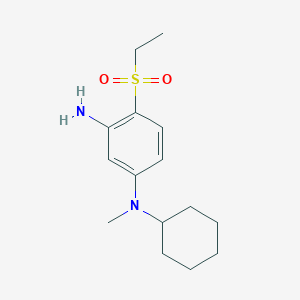

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)

![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)

![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)